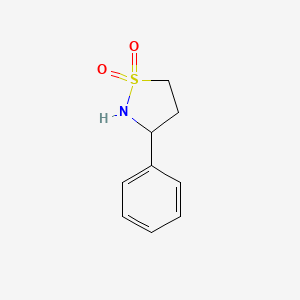

3-Phenylisothiazolidine 1,1-dioxide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)7-6-9(10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZHTRYMJCITDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646842-56-9 | |

| Record name | 3-phenyl-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Phenylisothiazolidine 1,1 Dioxide and Its Structural Analogues

Classical and Foundational Synthetic Pathways

Traditional methods for the synthesis of the isothiazolidine (B1259544) 1,1-dioxide core often rely on condensation and oxidation reactions, providing fundamental routes to these structures.

Condensation-Based Cyclization Strategies

A primary and well-established method for forming the isothiazolidine 1,1-dioxide ring is through condensation-based cyclization. This approach typically involves the reaction of a suitable precursor that contains both a nucleophilic amine and an electrophilic sulfonyl group, leading to an intramolecular ring-forming reaction. For instance, the synthesis of 2-phenylisothiazolidin-3-one-1,1-dioxides has been achieved through the reaction of appropriate starting materials in a condensation reaction. tandfonline.comtandfonline.com The versatility of this method allows for the introduction of various substituents on the phenyl ring and the isothiazolidine core, enabling the creation of diverse compound libraries. tandfonline.comtandfonline.com

A notable example involves the sulfonation of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, which in a one-pot manner, yields the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates. researchgate.net These intermediates can then undergo intramolecular cyclization to afford the desired isothiazolidine-1,1-dioxide-3-carboxylates. researchgate.net

Oxidative Approaches from Precursor Thiazolidines

Another classical strategy involves the oxidation of a pre-formed thiazolidine (B150603) ring to its corresponding 1,1-dioxide. This method is particularly useful when the thiazolidine precursor is more readily accessible than the direct cyclization precursors for the sultam. The oxidation is typically achieved using strong oxidizing agents that can convert the sulfide (B99878) to a sulfone without cleaving the heterocyclic ring.

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) in glacial acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). scispace.com The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent over-oxidation or degradation of the starting material. For example, 3-oxosultams are commonly prepared by the oxidation of isothiazol-3(2H)-ones. scispace.com This oxidative approach provides a reliable pathway to the isothiazolidine 1,1-dioxide core from a different class of precursors.

Modern and Stereoselective Synthetic Protocols

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of isothiazolidine 1,1-dioxides, with a focus on stereoselectivity and molecular diversity.

Ring-Closing Metathesis (RCM) in Isothiazolidine 1,1-Dioxide Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic compounds, including sultams. rsc.orgdrughunter.com This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, facilitates the formation of a double bond within a molecule, leading to cyclization. scispace.com In the context of isothiazolidine 1,1-dioxide synthesis, RCM can be applied to acyclic precursors containing two terminal alkene functionalities. rsc.org

This methodology has been successfully used to prepare a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold on a multi-gram scale. nih.govresearchgate.net The resulting unsaturated sultam can then be further functionalized, for instance, through aza-Michael additions, to generate a diverse library of compounds. nih.gov The efficiency and catalyst tolerance of RCM make it a valuable strategy for rapid access to the isothiazolidine 1,1-dioxide framework. smolecule.com

Aza-Michael Addition Reactions for Ring Formation

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a key strategy for forming the isothiazolidine ring. This reaction can be used to construct the heterocyclic core or to introduce diversity into a pre-existing scaffold. For example, a one-pot, multi-component protocol combining aza-Michael addition with click chemistry has been developed to synthesize libraries of triazole-containing isothiazolidine 1,1-dioxides with yields ranging from 70-92%. nih.govsmolecule.com

Furthermore, intramolecular carbo-Michael reactions of vinyl sulfonamides derived from N-monosubstituted and cyclic amino acid esters have been employed to produce alkyl isothiazolidine-1,1-dioxide 3-carboxylates. researchgate.net This approach highlights the versatility of the Michael addition in constructing the sultam ring system. The diastereoselectivity of the aza-Michael addition can often be controlled, allowing for the synthesis of stereochemically defined products. smolecule.com

Rhodium-Catalyzed Intramolecular C-H Functionalization

Rhodium-catalyzed C-H functionalization represents a cutting-edge approach for the synthesis of heterocyclic compounds. nih.govnih.gov This methodology allows for the direct formation of carbon-nitrogen bonds through the activation of otherwise unreactive C-H bonds. In the context of sultam synthesis, intramolecular C-H amidation can be used to cyclize a linear precursor containing a sulfonyl azide (B81097) group.

This powerful strategy enables the formation of the isothiazolidine 1,1-dioxide ring in a highly efficient and atom-economical manner. While specific examples for 3-phenylisothiazolidine 1,1-dioxide are still emerging, the broader success of rhodium-catalyzed C-H amination in synthesizing related nitrogen-containing heterocycles suggests its significant potential in this area. nih.govnih.gov Iron-catalyzed intramolecular aliphatic C-H amidation has also been reported for the synthesis of sultams, offering a more readily available catalyst system. researchgate.net

Data Tables

Table 1: Overview of Synthetic Methodologies

| Methodology | Description | Key Features | References |

| Condensation-Based Cyclization | Intramolecular reaction between an amine and a sulfonyl group. | Fundamental and versatile for introducing substituents. | tandfonline.com, tandfonline.com, researchgate.net |

| Oxidative Approaches | Oxidation of a precursor thiazolidine to a sulfone. | Utilizes readily available thiazolidine precursors. | scispace.com |

| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed cyclization of diene precursors. | Efficient for rapid access to the core scaffold. | smolecule.com, nih.gov, researchgate.net, rsc.org, drughunter.com, scispace.com |

| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated system. | Can be used for ring formation and diversification. | smolecule.com, nih.gov, researchgate.net |

| Rhodium-Catalyzed C-H Functionalization | Direct intramolecular C-H amination. | Highly efficient and atom-economical. | nih.gov, nih.gov, researchgate.net |

Alkylation and Nucleophilic Ring-Closure Methodologies

A fundamental approach to constructing the isothiazolidine 1,1-dioxide core involves the intramolecular cyclization of a linear precursor, typically through the formation of a nitrogen-carbon or sulfur-carbon bond. These methods often rely on the alkylation of a sulfonamide followed by a nucleophilic ring-closure.

One common strategy begins with the N-alkylation of a sulfonamide with a substrate containing a leaving group at the appropriate position to facilitate subsequent cyclization. For instance, the reaction of N-substituted 2-amino alcohols with two equivalents of methanesulfonyl chloride can lead to the formation of N,O-dimesylates, which then cyclize upon treatment with butyllithium (B86547) to yield substituted 1,3-propanesultams (isothiazolidine 1,1-dioxides). bohrium.com

Another variation involves the reaction of N-substituted bromomethanesulfonamides with an α-halo ketone, ester, or nitrile in the presence of potassium carbonate. bohrium.com This sequence leads directly to 3-substituted β-sultams. Intramolecular alkylation of sulfonamides that have a leaving group in the β-position is also a known method for creating β-sultams. nih.gov

The synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates, which are bioisosteres of pyroglutamic acid, can be achieved from α-amino acid ester hydrochlorides. researchgate.net These starting materials are sulfonylated with (2-chloroethyl)sulfonyl chloride to produce alkyl 2-((vinylsulfonyl)amino)carboxylates. researchgate.net An intramolecular carbo-Michael reaction, mediated by a base like sodium hydride, then leads to the formation of the desired isothiazolidine-1,1-dioxide ring system. researchgate.net

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| N-substituted 2-amino alcohols | Methanesulfonyl chloride, Butyllithium | Substituted 1,3-propanesultams | bohrium.com |

| N-substituted bromomethanesulfonamides | α-halo ketone/ester/nitrile, K₂CO₃ | 3-substituted β-sultams | bohrium.com |

| α-Amino acid ester hydrochlorides | (2-chloroethyl)sulfonyl chloride, NaH | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | researchgate.net |

Sulfonylation-Initiated Cyclization Sequences

Sulfonylation reactions are pivotal in the synthesis of sultams, often serving as the key step to introduce the sulfonyl group and initiate cyclization. A one-pot reductive cyclization of cyanoalkylsulfonyl fluorides provides an efficient route to spirocyclic β- or γ-sultams. nih.govresearchgate.net This method involves the reduction of a nitrile group, followed by the intramolecular sulfonylation of the newly formed amino group. nih.govresearchgate.net

Another approach involves the reaction of sulfonyl chlorides with amines. bohrium.com For example, the cyclization of β-amino sulfonyl chlorides can lead to the formation of β-sultams. nih.gov The synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates also employs a sulfonylation step where α-amino acid ester hydrochlorides are reacted with (2-chloroethyl)sulfonyl chloride. researchgate.net

Asymmetric Amination Techniques

The development of chiral sultams is of significant interest, and asymmetric amination techniques have emerged as powerful tools to achieve this. A notable method is the palladium-catalyzed intramolecular asymmetric reductive amination of ketones bearing a sulfonamide group. rsc.orgdicp.ac.cn This reaction, conducted in the presence of a Brønsted acid, can produce a variety of chiral γ-, δ-, and ε-sultams with high yields and excellent enantioselectivity (up to 99% ee). rsc.org The use of sulfonylcarbamates as the nitrogen source in intramolecular reductive amination has also been shown to be effective for synthesizing chiral γ-sultams. dicp.ac.cn

Iridium-catalyzed direct asymmetric reductive amination offers another avenue, allowing for the use of primary alkyl amines as the nitrogen source. d-nb.info This method is significant as it expands the scope of amine coupling partners in the synthesis of chiral amines. d-nb.info

| Method | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium-catalyzed intramolecular reductive amination | Pd(OCOCF₃)₂, (S,S)-f-Binaphane, d-CSA | Chiral γ-, δ-, and ε-sultams | High yields and up to 99% ee | rsc.orgdicp.ac.cn |

| Iridium-catalyzed direct asymmetric reductive amination | Iridium precursor, chiral phosphoramidite (B1245037) ligands | Chiral amines (precursors to sultams) | Utilizes primary alkyl amines as N-sources | d-nb.info |

Palladium-Catalyzed α-Arylation of Sultams

The functionalization of the sultam core at the α-position has been achieved through palladium-catalyzed α-arylation reactions. This method allows for the introduction of aryl and heteroaryl groups onto the sultam scaffold. nih.gov The arylation of 3-substituted 1,3-propanesultams with aryl and heteroaryl iodides, using a palladium(0) catalyst, proceeds with high yields and high diastereomeric ratios, favoring the thermodynamically more stable cis product. nih.gov This reaction is broadly applicable to a range of electron-rich and electron-poor (hetero)aromatic iodides. nih.gov

Challenges have been noted in the direct C-H arylation of sulfonamides. nih.gov However, the use of specific bases and catalyst systems, such as a Pd(RuPhos)-based catalyst with TMP–ZnCl•LiCl, has shown some success in the arylation of sultams with aryl iodides. nih.gov More recently, a general method for the palladium-catalyzed α-arylation of sulfonamides with aryl chlorides has been developed, which notably results in mono-arylated products with high selectivity. nih.gov

Convergent and Multi-Component Reaction Strategies

Convergent and multi-component reactions (MCRs) offer efficient pathways to complex molecules like this compound and its analogues by combining multiple starting materials in a single step.

A one-pot, multi-component protocol has been developed for the synthesis of a triazole-containing isothiazolidine 1,1-dioxide library. nih.gov This strategy involves a click reaction paired with an aza-Michael diversification reaction on a core dihydroisothiazole 1,1-dioxide scaffold. nih.gov Another MCR approach involves the modular preparation of dihydro-1,2,5-thiodiazole dioxide heterocycles from methyl ketones and primary amines using 2,3-dimethylimidazole-1-sulfonyl azide triflate as a coupling reagent and oxidant. rsc.org This one-pot, three-component coupling is scalable and accommodates a variety of ketones and amines. rsc.org

Convergent synthesis strategies are also employed, where different fragments of the target molecule are synthesized separately and then joined together in the final steps. This approach was used in the synthesis of glycoalkaloids, where a key step involved the stereoselective glycosidation of a trisaccharide donor with a steroidal aglycon. rsc.org A three-component coupling of alkynes, α-diazo sulfonium (B1226848) triflate, and water has been reported for the convergent synthesis of 1,4-dicarbonyl Z-alkenes, which can serve as precursors to various heteroaromatic scaffolds. nih.gov

Accelerated Synthesis Techniques: Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has been instrumental in accelerating the synthesis of sultams, often leading to reduced reaction times and cleaner product profiles. nih.gov This technology has been successfully applied in a continuous flow organic synthesis platform (MACOS) for the scale-out production of core benzothiaoxazepine-1,1'-dioxide scaffolds. nih.gov The diversification of these scaffolds was then achieved through a microwave-assisted intermolecular S(N)Ar reaction with various amines. nih.govresearchgate.net

A three-step protocol utilizing microwave heating was developed for the synthesis of an isoindoline-annulated, tricyclic sultam library. nih.gov This sequence involves a Heck reaction on vinylsulfonamides, followed by a one-pot, sequential intramolecular aza-Michael cyclization/Boc-deprotection, and a final cyclization step, all facilitated by microwave irradiation. nih.gov Microwave assistance has also been used in the synthesis of peptide-1,2,3-triazole derivatives, highlighting its energy efficiency in green chemistry approaches. nih.gov

Post-Synthetic Derivatization and Functionalization Strategies

Once the core this compound or a related sultam scaffold is synthesized, further diversification can be achieved through post-synthetic modifications. These strategies allow for the introduction of a wide range of functional groups, leading to the creation of libraries of compounds for screening and other applications.

One common approach is the diversification of a core scaffold through reactions like the aza-Michael addition. nih.gov For example, a core dihydroisothiazole 1,1-dioxide can be reacted with an array of amines to generate a library of functionalized isothiazolidine 1,1-dioxides. nih.gov

Another strategy involves the functionalization of the nitrogen atom of the sultam ring. For instance, after the synthesis of an isoindoline-annulated sultam, subsequent cyclization with reagents like 1,1'-carbonyldiimidazole (B1668759) or chloromethyl pivalate (B1233124) can provide an array of tricyclic sultams. nih.gov The modification of functional groups present in the synthesized sultam products is a key strategy to illustrate the synthetic potential of the developed methodologies. researchgate.net

Esterification Reactions

Esterification of the isothiazolidine 1,1-dioxide core and its precursors is a key strategy for introducing molecular diversity. Research has demonstrated effective protocols for creating ester functionalities, both at the carbon backbone and on substituents attached to the ring nitrogen.

One prominent method involves a one-pot, multi-component click/esterification protocol. nih.govacs.org This strategy begins with the synthesis of hydroxyl-containing isothiazolidine 1,1-dioxide scaffolds, which are then subjected to esterification. A notable example utilizes a ring-opening metathesis polymerization (ROMP)-derived coupling reagent, oligomeric alkyl carbodiimide (B86325) (OACC), to facilitate the efficient coupling of various carboxylic acids with the hydroxylated scaffolds. nih.govnih.gov This process, combined with a click reaction, allows for the rapid generation of a diverse library of ester-containing molecules. nih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at elevated temperatures. nih.gov

Another significant approach focuses on the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates, which are cyclic sulfonamide bioisosteres of pyroglutamic acid. researchgate.net This cost-effective synthesis starts from commercially available α-amino acid ester hydrochlorides. The key steps involve sulfonylation with (2-chloroethyl)sulfonyl chloride to yield vinyl sulfonamides, which then undergo an intramolecular carbo-Michael reaction to form the desired isothiazolidine ring with an ester group at the 3-position. researchgate.net

Table 1: Overview of Esterification Methodologies for Isothiazolidine 1,1-Dioxide Analogues

| Methodology | Starting Materials | Key Reagents | Product Type | Ref. |

|---|---|---|---|---|

| One-Pot Click/OACC Esterification | Hydroxylated isothiazolidine 1,1-dioxides, Carboxylic acids, Azides | OACC, CuI, DBU | Triazole- and Ester-functionalized Isothiazolidine 1,1-dioxides | nih.gov |

| Intramolecular Carbo-Michael Reaction | α-Amino acid ester hydrochlorides, (2-Chloroethyl)sulfonyl chloride | NaH | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates | researchgate.net |

Introduction of Alkyl and Hydroxyl Substituents

The functionalization of the isothiazolidine 1,1-dioxide scaffold through the introduction of alkyl and hydroxyl groups is crucial for tuning the molecule's physicochemical properties.

Hydroxyl groups can be incorporated by utilizing amino alcohols in an aza-Michael addition reaction. nih.gov In a well-documented procedure, a core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide scaffold reacts with various amino alcohols in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This reaction efficiently adds a hydroxyalkyl substituent to the nitrogen atom of the isothiazolidine ring, creating key intermediates for further diversification, such as through the esterification reactions mentioned previously. nih.govacs.org

The introduction of alkyl groups can be achieved prior to the formation of the heterocyclic ring. researchgate.net In the synthesis of isothiazolidine-1,1-dioxide 3-carboxylates, precursor vinyl sulfonamides that possess an SO₂NH functionality are alkylated using reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl) before the cyclization step. researchgate.net This pre-functionalization allows for the incorporation of N-alkyl groups onto the final sultam structure. The related 1,2,6-thiadiazine 1,1-dioxide scaffold has also been shown to undergo selective N-alkylation reactions, suggesting the versatility of this approach for related sultams. nih.gov

Table 2: Methods for Introducing Alkyl and Hydroxyl Groups

| Functional Group | Method | Precursor Scaffold | Key Reagents/Substrates | Resulting Structure | Ref. |

|---|---|---|---|---|---|

| Hydroxyl | Aza-Michael Addition | 2,3-Dihydroisothiazole 1,1-dioxide | Amino alcohols, DBU | N-hydroxyalkyl isothiazolidine 1,1-dioxide | nih.gov |

| Alkyl | N-Alkylation | Vinyl sulfonamide (pre-cyclization) | MeI, MeOCH₂Cl, NaH | N-alkyl isothiazolidine-1,1-dioxide | researchgate.net |

Orthogonal Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in medicinal chemistry for its high efficiency, selectivity, and biocompatibility. medchem101.comnih.gov Its bio-orthogonal nature means the reaction can proceed in complex chemical environments without interfering with native functional groups. mdpi.comresearchgate.net

This concept has been successfully applied to the synthesis of isothiazolidine 1,1-dioxide libraries. nih.govresearchgate.net A key strategy involves the use of a 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide core, which contains a terminal alkyne group—a "handle" for click chemistry. nih.gov This scaffold is used in a one-pot, multi-component protocol that pairs a click reaction with an aza-Michael reaction. nih.gov

The orthogonality of these two reactions is critical; they occur under compatible conditions without interfering with one another. The CuAAC reaction joins an organic azide to the alkyne handle of the core scaffold to form a 1,2,3-triazole ring, while the aza-Michael reaction simultaneously adds an amine to the dihydroisothiazole ring. nih.govresearchgate.net This elegant one-pot approach allows for the rapid and efficient generation of a large library of structurally diverse triazole-containing isothiazolidine 1,1-dioxides from a set of readily available azides and amines. nih.gov This methodology exemplifies how orthogonal reactions can be harnessed to build molecular complexity for small molecule probe discovery. acs.org

Table 3: Components of the One-Pot Click/Aza-Michael Reaction

| Component | Role in Reaction | Example | Ref. |

|---|---|---|---|

| Core Scaffold | Provides the alkyne handle and the isothiazolidine precursor | 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | nih.gov |

| Azides | Reacts with the alkyne to form a triazole ring | Various organic azides | nih.gov |

| Amines | Adds to the dihydroisothiazole ring via aza-Michael reaction | Various primary and secondary amines | nih.gov |

| Catalysts/Reagents | Facilitate the reactions | CuI (for click), DBU (for aza-Michael) | nih.gov |

Chemical Reactivity and Mechanistic Transformations of the 3 Phenylisothiazolidine 1,1 Dioxide System

Hydrolytic and Reductive Transformations of Isothiazolidine (B1259544) 1,1-Dioxide Derivatives

The isothiazolidine 1,1-dioxide ring, while generally stable, can undergo hydrolytic and reductive transformations under specific conditions. The susceptibility to these reactions is often influenced by the nature of substituents on the ring and the reaction medium.

Hydrolysis: The sultam bond (SO₂-N) in isothiazolidine 1,1-dioxides can be cleaved under acidic or basic conditions, although it is generally more resistant to hydrolysis than the corresponding lactam (amide) bond. The rate and extent of hydrolysis are dependent on factors such as pH, temperature, and the steric and electronic properties of substituents. For instance, electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Reduction: Reductive cleavage of the N-S bond in the isothiazolidine 1,1-dioxide ring can be achieved using various reducing agents. These transformations are valuable for the synthesis of functionalized amino alcohols and other acyclic compounds. Common reducing agents and their corresponding products are detailed in the table below.

| Reducing Agent | Product(s) | Conditions |

| Lithium aluminum hydride (LiAlH₄) | Ring-opened amino alcohols | Anhydrous ether or THF |

| Sodium borohydride (B1222165) (NaBH₄) / Lewis acid | Ring-opened amino alcohols | Various solvents |

| Raney Nickel (Raney Ni) | Desulfonylated products | Ethanolic solution |

Cross-Coupling Reactions Involving 3-Phenylisothiazolidine 1,1-Dioxide Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with extensive applications in pharmaceutical and materials science. researchgate.net The this compound scaffold can participate in such reactions, typically through functional groups attached to the phenyl ring or the nitrogen atom. For these reactions to be synthetically useful, the development of efficient catalysts and reaction conditions that tolerate the sultam functionality is crucial. nih.gov

Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. researchgate.netwikipedia.org For instance, a bromo-substituted phenyl group at the 3-position of the isothiazolidine 1,1-dioxide ring can serve as an electrophilic partner in a Suzuki coupling with an arylboronic acid, leading to the formation of a biaryl structure. The reactivity of the C-Br bond can be selectively targeted over other potentially reactive sites within the molecule. beilstein-journals.org

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Aryl halide (on phenyl ring) + Arylboronic acid | Pd catalyst, base | Biaryl derivative |

| Heck Coupling | Aryl halide (on phenyl ring) + Alkene | Pd catalyst, base | Aryl-substituted alkene |

| Sonogashira Coupling | Aryl halide (on phenyl ring) + Terminal alkyne | Pd/Cu catalyst, base | Aryl-substituted alkyne |

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. beilstein-journals.org The development of nickel-catalyzed cross-coupling reactions has also provided alternative and sometimes more efficient pathways for these transformations. nih.gov

Intramolecular Cyclization Pathways and Rearrangements

The isothiazolidine 1,1-dioxide framework can be synthesized through intramolecular cyclization reactions. researchgate.net A common strategy involves the intramolecular carbo-Michael reaction of vinyl sulfonamides. researchgate.netresearchgate.net This approach allows for the construction of the five-membered sultam ring. For example, α-amino acid esters can be sulfonylated with (2-chloroethyl)sulfonyl chloride to yield vinyl sulfonamides, which then undergo base-mediated intramolecular cyclization to form isothiazolidine-1,1-dioxide-3-carboxylates. researchgate.netresearchgate.net

Rearrangements of the isothiazolidine 1,1-dioxide ring system can also occur, often promoted by thermal or photochemical conditions, or by strong acids or bases. These rearrangements can lead to the formation of other heterocyclic systems or acyclic products. The specific outcome of a rearrangement is highly dependent on the substitution pattern of the starting material and the reaction conditions employed.

General Reactivity Profiles of the Isothiazolidine 1,1-Dioxide Ring System

The isothiazolidine 1,1-dioxide ring system possesses a unique reactivity profile stemming from the presence of the sulfonyl group and the nitrogen atom within the five-membered ring.

Acidity of N-H Proton: The proton on the nitrogen atom of an unsubstituted isothiazolidine 1,1-dioxide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation with a suitable base to form an anion, which can then act as a nucleophile in various reactions, such as alkylation or acylation.

Electrophilicity of the Sulfur Atom: The sulfur atom in the sulfonyl group is electrophilic and can be attacked by strong nucleophiles, leading to ring-opening reactions.

Reactivity of α-Methylene Group: The methylene (B1212753) group adjacent to the sulfonyl group (at the C5 position) can be deprotonated under certain conditions, although it is generally less acidic than the N-H proton. The resulting carbanion can participate in various carbon-carbon bond-forming reactions.

Influence of the 3-Phenyl Group: The phenyl group at the 3-position exerts a significant steric and electronic influence on the reactivity of the ring. It can direct the regioselectivity of reactions and stabilize intermediates through resonance. Furthermore, the phenyl ring itself can be a site for electrophilic aromatic substitution or other functionalization reactions.

Advanced Analytical and Spectroscopic Characterization of 3 Phenylisothiazolidine 1,1 Dioxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Phenylisothiazolidine 1,1-dioxide in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of each atom, allowing for a complete assignment of the molecule's structure. nih.govyoutube.comorganicchemistrydata.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, a result of their deshielded environment. The protons on the isothiazolidine (B1259544) ring exhibit distinct chemical shifts and coupling patterns that are informative of their relative positions and stereochemistry. For instance, the methylene (B1212753) protons adjacent to the sulfur and nitrogen atoms will show specific splitting patterns due to coupling with neighboring protons. hmdb.cahmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal. hmdb.ca The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbonyl carbon, if present, would appear at a significantly downfield chemical shift. The aromatic carbons of the phenyl ring will resonate in the typical aromatic region, while the aliphatic carbons of the isothiazolidine ring will appear at higher field. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.20 - 7.50 | 125.0 - 140.0 | Multiplet | Chemical shifts can vary based on substituents on the phenyl ring. |

| CH₂ (Isothiazolidine) | 3.20 - 4.10 | 45.0 - 60.0 | Multiplet | Protons are diastereotopic and will show complex splitting. |

| CH (Isothiazolidine) | 4.50 - 5.00 | 60.0 - 75.0 | Multiplet | Position can be influenced by the phenyl group's orientation. |

Note: The exact chemical shifts can be influenced by the solvent used and the presence of any substituents on the core structure. d-nb.info

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound. nih.gov Unlike unit mass resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). mdpi.comnih.gov This level of precision allows for the unambiguous confirmation of the molecular formula by comparing the experimentally measured mass to the calculated exact mass. nih.gov

The technique involves ionizing the molecule, often using methods like electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions in a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. nih.govmdpi.com The high resolving power of these instruments can distinguish between ions with very similar nominal masses, which is crucial for confirming the presence of specific elements like sulfur in the molecule. nih.gov

Interactive Data Table: HRMS Data for a Representative this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₂S |

| Calculated Exact Mass | 197.0510 |

| Measured m/z | 197.0512 |

| Mass Error (ppm) | 1.0 |

| Ionization Mode | ESI+ |

This data provides strong evidence for the assigned molecular formula, as the small mass error falls well within the accepted range for HRMS analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. uobabylon.edu.iqmsu.edu The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. uni-muenster.de Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular "fingerprint". spectroscopyonline.com

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The sulfone group (SO₂) is a prominent feature and gives rise to strong, characteristic stretching vibrations. The aromatic C-H and C=C stretching vibrations from the phenyl group will also be present. Additionally, the aliphatic C-H stretching and bending vibrations of the isothiazolidine ring will be observed.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Sulfone (SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfone (SO₂) | Symmetric Stretch | 1120 - 1160 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium |

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the functional groups within the molecular structure of this compound. nist.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. nih.gov The resulting electron density map is then used to build a model of the molecule. researchgate.net For this compound, X-ray crystallography can confirm the puckering of the isothiazolidine ring and the relative orientation of the phenyl group. It can also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate how the molecules are packed in the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.4 |

| Z | 4 |

This data provides a detailed insight into the solid-state structure, which is invaluable for understanding the physical properties and potential biological activity of the compound.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., UPLC-MS)

Chromatographic techniques, particularly Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), are essential for assessing the purity of this compound and for analyzing it within complex mixtures. measurlabs.comnih.gov UPLC offers high resolution and rapid separation of components in a sample based on their differential partitioning between a stationary phase and a mobile phase. mdpi.commdpi.com

When coupled with a mass spectrometer, each separated component can be identified by its mass-to-charge ratio, providing a powerful two-dimensional analysis. ub.edu This is particularly useful for detecting and quantifying impurities, degradation products, or metabolites of this compound. The high sensitivity of UPLC-MS allows for the detection of trace-level components. nih.gov

In a typical UPLC-MS analysis, a sample of this compound would be injected into the UPLC system. The chromatogram would ideally show a single major peak corresponding to the pure compound. The retention time of this peak is a characteristic property under specific chromatographic conditions. The mass spectrum of this peak, obtained from the MS detector, would confirm the identity of the compound. Any additional peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra.

Mechanistic Investigations of Biological Activities of 3 Phenylisothiazolidine 1,1 Dioxide Derivatives Excluding Clinical Trial Data

Antimicrobial Action Modalities of 3-Phenylisothiazolidine 1,1-dioxide

Derivatives of this compound have demonstrated notable antimicrobial properties, which are attributed to their ability to disrupt essential cellular structures and functions in microbial pathogens.

Cellular Membrane Disruption Mechanisms

One of the primary antimicrobial mechanisms of these compounds involves the disruption of the cellular membrane. The interaction between the this compound derivatives and the microbial cell membrane leads to a loss of integrity. This disruption can cause the leakage of intracellular components and ultimately result in cell death. The lipophilic nature of these compounds facilitates their interaction with the lipid bilayer of the microbial membranes. This interaction perturbs the membrane structure, altering its permeability.

Enzymatic Inhibition in Microbial Pathogens

In addition to membrane disruption, this compound derivatives can exert their antimicrobial effects by inhibiting crucial microbial enzymes. This targeted inhibition disrupts vital metabolic pathways necessary for the survival of the pathogens. For instance, some derivatives have been shown to inhibit enzymes involved in cell wall synthesis or nucleic acid replication. The specific enzymatic targets can vary depending on the microbial species and the specific derivative of the compound.

Anti-inflammatory and Analgesic Effects: Molecular Mechanisms

The anti-inflammatory and analgesic properties of this compound derivatives are mediated through multiple molecular pathways, primarily involving the inhibition of key enzymes in the inflammatory cascade and the modulation of pro-inflammatory cytokines.

Inhibition of Cyclooxygenase (COX) Isoenzymes

A significant mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. nih.gov These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. nih.gov Some derivatives of 1,3-benzothiazinone, a related heterocyclic structure, have been shown to down-regulate COX-2 production in lipopolysaccharide-induced RAW264.7 cells. nih.gov By inhibiting COX enzymes, this compound derivatives can effectively reduce the production of prostaglandins, thereby alleviating inflammation and pain. nih.govnih.gov The selectivity of these derivatives for COX-1 versus COX-2 can vary, which is an important consideration in the development of new anti-inflammatory agents with improved safety profiles. nih.gov

Inhibition of 5-Lipoxygenase (5-LO)

In addition to COX inhibition, some derivatives have demonstrated the ability to inhibit 5-lipoxygenase (5-LO). nih.gov This enzyme is involved in the synthesis of leukotrienes, which are another class of potent inflammatory mediators derived from arachidonic acid. nih.gov Certain derivatives of 3,5-dihydroxycinnamic acid have been found to inhibit 5-lipoxygenase production from A23187-treated RBL-1 cells, leading to reduced leukotriene B4 production. nih.gov Dual inhibition of both COX and 5-LO pathways is a particularly attractive therapeutic strategy, as it can provide broader anti-inflammatory coverage. Research on benzo[d]isothiazole 1,1-dioxide derivatives has identified compounds that can inhibit both 5-LOX and microsomal prostaglandin (B15479496) E2 synthase-1. nih.gov

Cytokine Modulation, specifically Interleukin-1 (IL-1) Production

The anti-inflammatory activity of this compound derivatives also extends to the modulation of pro-inflammatory cytokines. nih.gov Cytokines, such as Interleukin-1 (IL-1), play a crucial role in orchestrating the inflammatory response. Studies on derivatives of 3,5-dihydroxycinnamic acid have shown that they can reduce the mRNA and protein synthesis of tumor necrosis factor-α and interleukins 1β and 6. nih.gov Similarly, certain 1,3-benzothiazinone derivatives have been observed to inhibit the production of TNF-α and increase the production of the anti-inflammatory cytokine IL-10 in RAW264.7 cells. nih.gov By downregulating the production of key pro-inflammatory cytokines like IL-1, these compounds can effectively dampen the inflammatory cascade.

Anticancer and Antiviral Activity Pathways

The therapeutic potential of this compound derivatives has been primarily investigated through their interaction with enzymes that are crucial for cancer cell proliferation and survival.

Protein Kinase Inhibition: Focus on CK2

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor growth and suppression of apoptosis. Consequently, it is a significant target for anticancer drug development. A series of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, a closely related scaffold, have been identified and optimized as potent inhibitors of human protein kinase CK2. Initial screening identified a lead compound with an IC50 value of 20 μM, and subsequent optimization efforts led to derivatives with more than a tenfold increase in inhibitory activity.

Molecular docking studies have provided a detailed understanding of how these derivatives bind to the ATP-binding site of CK2. The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions.

Key interactions identified include:

Hydrogen Bonding: A crucial hydrogen bond is formed between the ligand and the hinge region residue Val116, an interaction typical for many protein kinase inhibitors. A second hydrogen bond can form between an oxygen atom of the isothiazolidin-3-one 1,1-dioxide moiety and the nitrogen atom of Lys49, which provides additional stabilization to the complex.

Hydrophobic Interactions: The aromatic rings of the ligand engage in hydrophobic interactions with at least five amino acid residues within the ATP-binding pocket: Leu45, Val53, Val66, Val116, and Ile174. These interactions are vital for the tight fixation of the inhibitor in the binding pocket.

Structure-activity relationship (SAR) studies revealed that substituents significantly influence binding affinity. The presence of a carboxyphenyl group was found to enhance inhibitory activity, as its oxygen atoms are critical for forming hydrogen bonds. Conversely, the addition of methyl groups to the dioxoisothiazolidine ring was found to decrease activity, likely due to steric hindrance that prevents optimal ligand fixation.

| Interaction Type | Interacting Ligand Moiety | Interacting CK2 Residue(s) | Reference |

|---|---|---|---|

| Hydrogen Bond | Ligand Substituent (e.g., Acetylphenyl) | Val116 (Hinge Region) | |

| Hydrogen Bond | Oxygen on Isothiazolidin-3-one 1,1-dioxide | Lys49 | |

| Hydrophobic Interactions | Aromatic Rings | Leu45, Val53, Val66, Val116, Ile174 |

Other Enzyme and Receptor Interaction Studies

General Ligand-Receptor Binding Affinities and Interactions

Derivatives of this compound have been the subject of mechanistic investigations to elucidate their interactions with biological targets, primarily focusing on their role as protein kinase inhibitors. medchem.org.ua Research has centered on human protein kinase CK2, a serine/threonine kinase implicated in various diseases, including cancer. tandfonline.com

Initial screening identified 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives as inhibitors of CK2. tandfonline.commedchem.org.ua To understand the binding mechanism, molecular docking studies were employed to model the interaction between these compounds and the ATP-binding site of the CK2 enzyme. tandfonline.com These computational analyses revealed key binding modes that contribute to the inhibitory activity.

The binding of the parent compound, referred to as compound 1 in the study, to the CK2 ATP-binding site is characterized by both hydrophobic interactions and hydrogen bonding. tandfonline.com The aromatic rings of the ligand engage in hydrophobic interactions with five amino acid residues within the kinase's binding pocket: Leu45, Val53, Val66, Val116, and Ile174. tandfonline.comtandfonline.com These interactions are crucial for the stabilization of the "CK2-inhibitor" complex. tandfonline.comtandfonline.com

In addition to hydrophobic interactions, two significant hydrogen bonds are formed. The first occurs between the 3-acetylphenyl substituent of the compound and the hinge region of CK2, specifically with the amino acid residue Val116. tandfonline.com This type of interaction with the hinge region is a common feature of many protein kinase inhibitors. tandfonline.com A second hydrogen bond is formed between an oxygen atom of the isothiazolidin-3-one 1,1-dioxide ring and the nitrogen atom of Lys49, which is situated deep within the binding pocket, further stabilizing the complex. tandfonline.comtandfonline.com

Structural optimization based on these binding models led to the synthesis of 40 new derivatives. tandfonline.commedchem.org.ua The research aimed to enhance inhibitory potency by modifying substituents. It was discovered that the presence and number of methyl groups on the dioxoisothiazolidine ring influenced the compound's activity, with an increase in methyl groups leading to decreased inhibitory properties, likely due to steric hindrance that prevents a tight fit in the binding pocket. tandfonline.com

This optimization process resulted in the identification of a significantly more potent inhibitor, 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (compound 31), which exhibited a 10-fold increase in activity compared to the initial lead compound. tandfonline.com

The selectivity of the most potent derivative was assessed against other protein kinases to determine its specificity for CK2. tandfonline.com The results indicated that this compound did not significantly inhibit the activity of serine/threonine kinases ASK1 and Aurora A1, or the tyrosine protein kinase FGFR1, demonstrating its selectivity for CK2 in vitro. tandfonline.com

Ligand-Receptor Interaction Details for 2-phenylisothiazolidin-3-one-1,1-dioxide Derivatives with Protein Kinase CK2

| Interacting Ligand Moiety | Interacting Receptor Residue (CK2) | Type of Interaction |

| Aromatic Rings | Leu45, Val53, Val66, Val116, Ile174 | Hydrophobic |

| 3-Acetylphenyl Substituent | Val116 (Hinge Region) | Hydrogen Bond |

| Oxygen atom of Isothiazolidin-3-one 1,1-dioxide | Lys49 | Hydrogen Bond |

Inhibitory Activity and Selectivity of a Lead this compound Derivative

| Compound | Target Enzyme | IC50 (µM) | Selectivity Notes |

| 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid | Protein Kinase CK2 | 1.5 | Does not inhibit ASK1, Aurora A1, or FGFR1 in vitro. tandfonline.com |

| Lead Compound 1 | Protein Kinase CK2 | 20 | Parent compound for optimization. tandfonline.comtandfonline.com |

Strategic Applications and Contributions of 3 Phenylisothiazolidine 1,1 Dioxide in Synthetic Organic Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

3-Phenylisothiazolidine 1,1-dioxide has emerged as a versatile and crucial intermediate in the field of synthetic organic chemistry. Its unique structural features and reactivity allow for its application in the construction of a wide array of complex molecules, including those with significant therapeutic potential.

Precursor for Hepatitis B Capsid Inhibitors

The development of novel antiviral agents is a critical area of medicinal chemistry. This compound and its derivatives have been identified as key precursors in the synthesis of Hepatitis B virus (HBV) capsid assembly modulators (CAMs). mdpi.comnih.govnih.gov These modulators interfere with the normal assembly of the viral capsid, a crucial component for viral replication, thereby inhibiting the virus's life cycle. nih.govnih.gov Specifically, compounds derived from this scaffold have shown the ability to induce the formation of incorrectly assembled capsid products, leading to a reduction in the secretion of infectious virions. mdpi.com Research has demonstrated that certain CAMs derived from this structural class exhibit potent inhibition of extracellular HBV DNA and can prevent the formation of covalently closed circular DNA (cccDNA), a key step in the establishment of chronic infection. nih.gov

Synthesis of Cryptochrome (B1237616) Inhibitors (Antidiabetic Agents)

Beyond its antiviral applications, derivatives of this compound have been explored in the context of metabolic diseases. The scaffold has been utilized in the synthesis of cryptochrome (CRY) inhibitors. Cryptochromes are proteins involved in the regulation of circadian rhythms, and their modulation has been identified as a potential therapeutic strategy for metabolic disorders such as type 2 diabetes. The structural framework of this compound provides a foundation for developing small molecules that can interact with and inhibit the function of these proteins.

Building Block for Novel 1,2,3-Triazole Derivatives

The isothiazolidine (B1259544) dioxide ring can be readily functionalized and used as a starting material for the synthesis of more complex heterocyclic systems. One notable application is its use as a building block for novel 1,2,3-triazole derivatives. nih.gov Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and are known to exhibit a wide range of biological activities. scispace.com The synthesis of these derivatives often involves multi-step reaction sequences, where the isothiazolidine dioxide moiety can be strategically incorporated to influence the final product's properties. organic-chemistry.orgmdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming the triazole ring, yielding 1,4-disubstituted products. mdpi.com

Formation of Fused Heterocyclic Systems (e.g., Pyridines)

The reactivity of the this compound core makes it a valuable precursor for the construction of fused heterocyclic systems. uomustansiriyah.edu.iqdspmuranchi.ac.inscribd.com These are polycyclic compounds where two or more rings share atoms. An example is the synthesis of pyridine (B92270) derivatives, where the isothiazolidine ring can be opened and subsequently cyclized with other reagents to form the desired pyridine ring fused to another ring system. The ability to generate such complex structures is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with fused heterocyclic scaffolds.

Synthesis of Related Thiazine and Benzothiazine Structures

The isothiazolidine dioxide framework can be chemically manipulated to synthesize related six-membered heterocyclic structures such as thiazines and their fused benzo-derivatives, benzothiazines. researchgate.nettaylorandfrancis.com Thiazines are heterocyclic compounds containing one sulfur and one nitrogen atom in a six-membered ring. researchgate.net These transformations often involve ring-expansion reactions or multi-step synthetic pathways. Benzothiazine derivatives, in particular, have garnered attention for their potential biological activities. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.